molecular formula C14H12Cl2N2O3S B12189194 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

Cat. No.: B12189194
M. Wt: 359.2 g/mol
InChI Key: KEXRMXYAPGAAFE-UHFFFAOYSA-N
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Description

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is known for its biological activity, and a dichlorophenyl group, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with thiourea under acidic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated thiazole derivative with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, which are crucial in conditions like cancer and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is unique due to its combination of a thiazole ring and a dichlorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

3-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H12Cl2N2O3S/c15-9-2-1-3-10(16)13(9)14-18-8(7-22-14)6-11(19)17-5-4-12(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21)

InChI Key

KEXRMXYAPGAAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCCC(=O)O)Cl

Origin of Product

United States

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